Benzene, 1,4-bis(phenylthio)-
CAS No.: 3459-94-7
Cat. No.: VC7969042
Molecular Formula: C18H14S2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3459-94-7 |
---|---|
Molecular Formula | C18H14S2 |
Molecular Weight | 294.4 g/mol |
IUPAC Name | 1,4-bis(phenylsulfanyl)benzene |
Standard InChI | InChI=1S/C18H14S2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H |
Standard InChI Key | WGBYOWIYAKVOLO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Benzene, 1,4-bis(phenylthio)- features a central benzene ring substituted at the 1 and 4 positions with phenylthio (–SPh) groups. Its molecular formula is C₁₈H₁₄S₂, with a molecular weight of 294.43 g/mol . The compound’s IUPAC name, 1,4-bis(phenylsulfanyl)benzene, reflects its symmetrical substitution pattern. Key structural attributes include:
-
Bond lengths: The C–S bond length in analogous thioether compounds typically ranges from 1.76–1.82 Å, while the S–C(aryl) bond exhibits partial double-bond character due to resonance stabilization .
-
Conformational rigidity: The para-substitution on the central benzene ring restricts rotational freedom, enhancing thermal stability compared to ortho- or meta-substituted analogs .
Synthesis Methodologies
Nucleophilic Aromatic Substitution
The most widely reported synthesis involves reacting 4-bromochlorobenzene with thiophenol under basic conditions:
Reaction conditions:
-
Base: Sodium hydroxide (NaOH)
-
Solvent: Ethanol or DMF
-
Temperature: Reflux (80–100°C)
-
Time: 12–24 hours
The reaction proceeds via an SₙAr mechanism, where the thiophenolate anion displaces bromide and chloride ions. Purification via recrystallization from ethanol yields the product with >85% purity .
Copper-Catalyzed Cross-Coupling
A high-yield alternative employs cesium carbonate and copper(I) bromide in dimethylformamide (DMF):
Parameter | Optimal Value |
---|---|
Catalyst loading | 10 mol% CuBr |
Base | Cs₂CO₃ (3 equiv) |
Temperature | 130°C |
Reaction time | 48 hours |
Yield | 99% |
This method achieves near-quantitative yields by mitigating side reactions through inert atmosphere conditions .
Physicochemical Properties
Experimental and computational data reveal the following key properties:
The high LogP value indicates strong lipophilicity, suggesting potential applications in hydrophobic matrix systems .
Chemical Reactivity
Oxidation Reactions
Benzene, 1,4-bis(phenylthio)- undergoes controlled oxidation to form sulfoxides or sulfones:
Reagents:
-
m-Chloroperbenzoic acid (mCPBA): Produces sulfoxides at 0°C
-
Hydrogen peroxide (H₂O₂): Forms sulfones under reflux conditions
Mechanistic insight:
Oxidation proceeds via electrophilic attack on sulfur’s lone pairs, with reaction rates dependent on solvent polarity. Polar aprotic solvents (e.g., DCM) accelerate sulfone formation by stabilizing transition states .
Coordination Chemistry
The compound serves as a bidentate ligand in organometallic complexes:
Example: Reaction with [(η⁶-C₆H₆)RuCl(μ-Cl)]₂ yields [(η⁶-C₆H₆)RuCl(L)]PF₆ (L = 1,4-bis(phenylthio)benzene). X-ray crystallography confirms:
-
Ru–S bond length: 2.388(2) Å
-
Coordination geometry: Distorted octahedral
These complexes exhibit catalytic activity in transfer hydrogenation reactions, achieving turnover frequencies (TOF) >1,000 h⁻¹ for ketone reduction .
Catalytic Applications
Alcohol Oxidation
Ruthenium complexes incorporating 1,4-bis(phenylthio)benzene demonstrate efficiency in Oppenauer-type oxidations:
Substrate | Catalyst loading | Conversion (%) | Selectivity (%) |
---|---|---|---|
Cyclohexanol | 0.01 mol% | 98 | >99 |
Benzyl alcohol | 0.1 mol% | 95 | 97 |
Reaction conditions: N-Methylmorpholine N-oxide (NMO) as oxidant, toluene solvent, 80°C .
Transfer Hydrogenation
The same catalytic systems enable ketone reduction using 2-propanol as hydrogen donor:
Substrate | TOF (h⁻¹) | Activation energy (kJ/mol) |
---|---|---|
Acetophenone | 1,250 | 45.2 ± 0.8 |
4-Nitroacetophenone | 980 | 48.1 ± 1.1 |
Density functional theory (DFT) calculations correlate catalytic activity with electron-donating effects of the thioether ligands .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume